molecular formula C22H18N4O6S B4776875 N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

Cat. No.: B4776875
M. Wt: 466.5 g/mol
InChI Key: NGWKXXKRVXABBY-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfamoylanilino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Coupling with sulfamoylaniline: The nitrophenyl intermediate is then coupled with sulfamoylaniline under specific conditions to form the desired intermediate.

    Condensation with benzamide: The final step involves the condensation of the intermediate with benzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and sulfamoylanilino groups play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-aminophenyl)prop-1-en-2-yl]benzamide
  • N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-methylsulfonylphenyl)prop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is unique due to the presence of the sulfamoylanilino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c23-33(31,32)19-12-8-17(9-13-19)24-22(28)20(25-21(27)16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)26(29)30/h1-14H,(H,24,28)(H,25,27)(H2,23,31,32)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKXXKRVXABBY-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.